2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are commonly found in many plants. This particular compound is characterized by its benzopyran structure with methoxy and oxobutyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions typically include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic domino reactions. For instance, alkaline protease from Bacillus licheniformis can catalyze the synthesis of 2H-1-Benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction. This method allows for the control of enzymatic chemoselectivity by adjusting parameters such as solvent, water content, and temperature .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: 7-Hydroxy-2H-1-benzopyran-2-one, known for its fluorescence properties and use in biochemical assays.
Herniarin: 7-Methoxy-2H-1-benzopyran-2-one, similar in structure but lacks the oxobutyl group.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
38409-25-5 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
7-methoxy-6-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
SNMUKKBIVJARHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
Origin of Product |
United States |
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